molecular formula C10H18O4S B14636752 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one CAS No. 55531-84-5

3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one

Cat. No.: B14636752
CAS No.: 55531-84-5
M. Wt: 234.31 g/mol
InChI Key: ZQTYRVBFUNHKRG-UHFFFAOYSA-N
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Description

3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is a chemical compound that belongs to the class of organic compounds known as oxolanes. These compounds are characterized by a five-membered ring containing one oxygen atom. The presence of the sulfanyl group and the diethoxyethyl substituent makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one typically involves the reaction of oxolan-2-one with a suitable sulfanyl reagent. One common method is the nucleophilic substitution reaction where oxolan-2-one is treated with 2,2-diethoxyethylthiol in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is typically achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxolan-2-one ring can be reduced to form the corresponding diol.

    Substitution: The diethoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The oxolan-2-one ring may also interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

    Oxolan-2-one: The parent compound without the sulfanyl and diethoxyethyl substituents.

    3-[(2,2-Diethoxyethyl)sulfanyl]butan-2-one: A similar compound with a butanone backbone instead of oxolane.

    3-[(2,2-Diethoxyethyl)sulfanyl]propanoic acid: A compound with a propanoic acid backbone.

Uniqueness

3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one is unique due to the combination of the oxolane ring and the sulfanyl group with the diethoxyethyl substituent. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

55531-84-5

Molecular Formula

C10H18O4S

Molecular Weight

234.31 g/mol

IUPAC Name

3-(2,2-diethoxyethylsulfanyl)oxolan-2-one

InChI

InChI=1S/C10H18O4S/c1-3-12-9(13-4-2)7-15-8-5-6-14-10(8)11/h8-9H,3-7H2,1-2H3

InChI Key

ZQTYRVBFUNHKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1CCOC1=O)OCC

Origin of Product

United States

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